molecular formula C11H20N4 B3175505 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 957428-72-7

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B3175505
CAS No.: 957428-72-7
M. Wt: 208.3 g/mol
InChI Key: VGJKCSQWIPAHSR-UHFFFAOYSA-N
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Description

The compound “1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. Attached to this piperazine ring is a 1-ethyl-3-methyl-1H-pyrazol-4-yl group .

Scientific Research Applications

Antimycobacterial Activity

Piperazine and its analogues have been identified as vital components in compounds with significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds is critical for designing effective anti-TB molecules, suggesting a promising avenue for developing new anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses and SAR of Piperazine Derivatives

Piperazine is a versatile moiety found in numerous drugs across different therapeutic categories, including antipsychotic, antihistamine, antianginal, and antidepressants. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, highlighting its flexibility as a pharmacophore for drug discovery (Rathi et al., 2016).

Role in DNA Interaction

Compounds containing the piperazine group, such as Hoechst 33258 and its analogues, exhibit strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property is utilized in fluorescent DNA stains for biological research, highlighting the utility of piperazine derivatives in molecular biology and pharmacology (Issar & Kakkar, 2013).

Cytochrome P450 Enzyme Inhibition

The piperazine ring is a common feature in chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism. This suggests the potential of piperazine derivatives in managing drug-drug interactions and enhancing the safety profiles of co-administered medications (Khojasteh et al., 2011).

Biochemical Analysis

Biochemical Properties

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the viability of MCF-7 cells, a breast cancer cell line, by altering cell signaling pathways involved in cell proliferation and apoptosis . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction can result in prolonged neurotransmission and altered neural signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmission and reducing inflammation . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the liver and kidneys . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . For instance, its localization in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Properties

IUPAC Name

1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-3-15-9-11(10(2)13-15)8-14-6-4-12-5-7-14/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJKCSQWIPAHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207514
Record name 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957428-72-7
Record name 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957428-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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